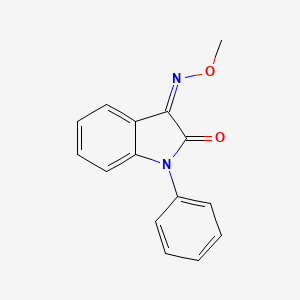
3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains a trifluoromethoxy group, which is a fluorinated substituent that is finding increased utility in bioactives . It also contains a piperidin-4-yl group, which is a common structural element in many pharmaceuticals .
Molecular Structure Analysis
The structure of similar compounds is often confirmed by 1H and 13C NMR and mass spectra .Scientific Research Applications
Synthesis and Chemical Properties
- Benzyloxazolidine-2,4-diones , which share structural similarities with the compound , have been identified as potent hypoglycemic agents, with specific structural modifications like the incorporation of a benzofuran element enhancing in vivo potency. The synthesis and structure-activity relationships for this series highlight the potential therapeutic applications of such compounds (Dow et al., 1991).
- Electrooxidative Cyclization techniques have been applied to create novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols. This method demonstrates the utility of electrochemical approaches in generating cyclic compounds with potential pharmaceutical applications (Okimoto et al., 2012).
- Research into Antimicrobial Activities has led to the synthesis of new compounds within the thiazolidine-2,4-dione class, showing promising antibacterial and antifungal properties. These findings suggest the broader applicability of such compounds in developing new antimicrobial agents (Prakash et al., 2010).
Biological Applications
- Antimicrobial Potentials: A series of compounds related to the structure of interest have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some of these compounds have shown effectiveness against various microbial strains, indicating their potential as templates for developing new antimicrobial drugs (Prakash et al., 2010).
- Heterocyclic Compound Synthesis: The development of novel heterocyclic systems through cycloaddition and annulation reactions, involving units such as oxazolidine, highlights the versatility of these chemical frameworks in creating complex molecules. These synthetic strategies are valuable for the design of new drugs and materials (Arumugam et al., 2013).
Molecular Structure and Analysis
- Crystal Structure Analysis of compounds within the same chemical family has contributed to understanding their molecular configurations, interactions, and potential for forming stable structures. This knowledge is crucial for designing compounds with specific properties and functions (Inada & Kanazawa, 2017).
properties
IUPAC Name |
3-[1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O5/c17-16(18,19)26-12-3-1-2-10(8-12)14(23)20-6-4-11(5-7-20)21-13(22)9-25-15(21)24/h1-3,8,11H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAXZLYKHLUYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

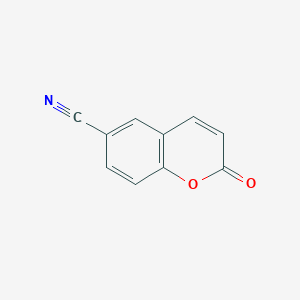
![5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2447161.png)
![N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2447162.png)
![9-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]purine](/img/structure/B2447165.png)
![3-ethyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447166.png)
![2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide](/img/structure/B2447168.png)
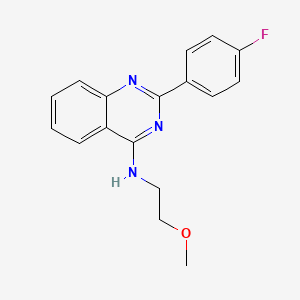
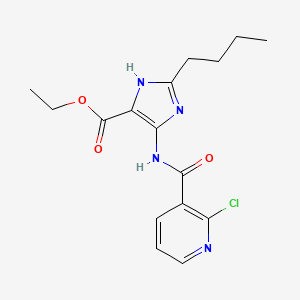
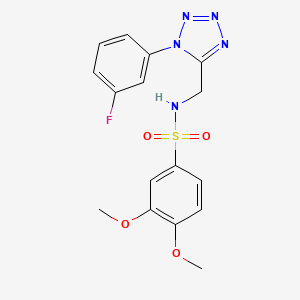
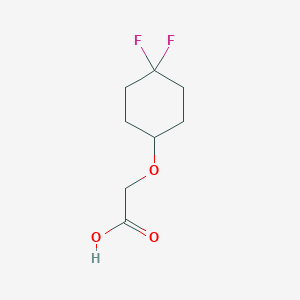
![(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2447177.png)
![N-(4-methoxybenzyl)-6-[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2447180.png)
